Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate involves several steps. One common method involves the nucleophilic substitution of the nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with 1-ethoxycarbonylpiperazine. The reaction is typically carried out by refluxing the mixture in ethyl cellosolve for several hours, followed by cooling and precipitation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position, with primary and secondary amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The indole nucleus is known for its susceptibility to electrophilic substitution reactions due to the delocalization of π-electrons.
Common reagents used in these reactions include primary and secondary amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate can be compared with other indole derivatives, such as:
1-aminonaphtho[1,2,3-cd]indol-6(2H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure but significant biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-(8-oxo-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-15-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H21N3O3/c1-2-28-22(27)25-12-10-24(11-13-25)21-19-14-6-3-4-7-15(14)20(26)16-8-5-9-17(23-21)18(16)19/h3-9,23H,2,10-13H2,1H3 |
InChI Key |
NHJDGPGCNZPLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2 |
Origin of Product |
United States |
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